molecular formula C13H9Cl2N3OS B278529 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide

3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide

Cat. No. B278529
M. Wt: 326.2 g/mol
InChI Key: QQPCSAXWBZAJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide, also known as CPB, is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis, making it an attractive target for the development of new drugs to treat type 2 diabetes and obesity.

Mechanism of Action

3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide inhibits the activity of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide enhances insulin signaling and improves glucose uptake in skeletal muscle and adipose tissue. 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide also activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism and glucose homeostasis.
Biochemical and physiological effects:
3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide also reduces body weight and improves lipid metabolism in obese mice. In addition, 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide has anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

Future research on 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide could focus on its potential as a therapeutic agent for the treatment of type 2 diabetes and obesity. Studies could also investigate the anti-inflammatory and anti-cancer properties of 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide and its potential as a therapeutic agent for these conditions. In addition, further research could explore the mechanisms underlying the effects of 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide on energy metabolism and glucose homeostasis.

Synthesis Methods

The synthesis of 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride, which is then reacted with 5-chloro-2-aminopyridine to form 3-chloro-N-[(5-chloropyridin-2-yl)carbamoyl]benzamide. The carbamoyl group is then converted to a thiocarbamoyl group using thiourea to form 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide.

Scientific Research Applications

3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide has been extensively studied for its potential as a therapeutic agent for the treatment of type 2 diabetes and obesity. Studies have shown that 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide can improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide has also been shown to reduce body weight and improve lipid metabolism in obese mice. In addition, 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide has been shown to have anti-inflammatory and anti-cancer properties.

properties

Product Name

3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide

Molecular Formula

C13H9Cl2N3OS

Molecular Weight

326.2 g/mol

IUPAC Name

3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide

InChI

InChI=1S/C13H9Cl2N3OS/c14-9-3-1-2-8(6-9)12(19)18-13(20)17-11-5-4-10(15)7-16-11/h1-7H,(H2,16,17,18,19,20)

InChI Key

QQPCSAXWBZAJCT-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=NC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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